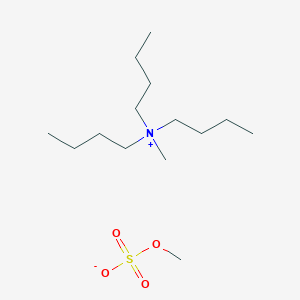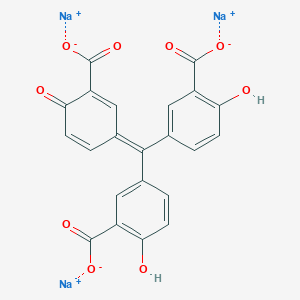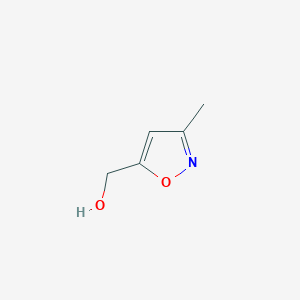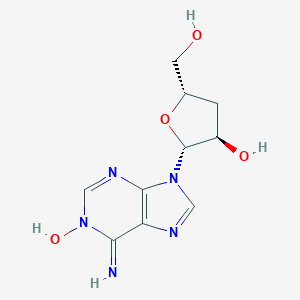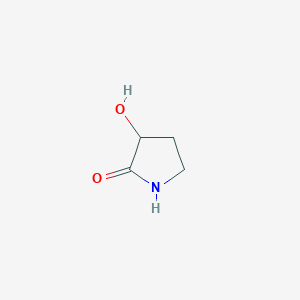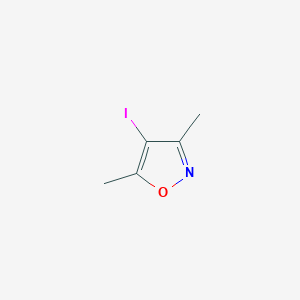
3,5-Dimethyl-4-iodoisoxazole
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 3,5-Dimethyl-4-iodoisoxazole and its derivatives involves several methods, including palladium-catalyzed cross-coupling reactions and the aprotic decomposition of amino-isoxazoles. Labadie (1994) outlined a method where 3,5-Dimethyl-4-iodoisoxazole undergoes palladium-catalyzed coupling with arylboronic acids to form 4-aryl-3,5-dimethylisoxazoles, which are further convertible to 3-aryl-2,4-pentanediones (Labadie, 1994). Another approach involves the aprotic decomposition yielding 5-aryl- and 5-heteroaryl-isoxazoles, providing a new synthesis pathway for 5-iodo-3,4-dimethyl-isoxazole (Vernin et al., 1976).
Molecular Structure Analysis
X-ray diffraction studies have elucidated the molecular structure of isoxazole derivatives, showcasing their triclinic crystal class and planar isoxazole ring, which exhibits intermolecular hydrogen bonds (Prasad et al., 2011). Such detailed structural insights are pivotal for understanding the reactivity and properties of these molecules.
Chemical Reactions and Properties
Isoxazole compounds, including 3,5-Dimethyl-4-iodoisoxazole, participate in various chemical reactions that underline their reactivity patterns. These reactions include the formation of aryl- and heteroaryl-isoxazoles through palladium-catalyzed coupling and the generation of diverse derivatives through tandem synthesis methods (Chen et al., 2015). Their electrophilic character, influenced by the inductive effect of the oxygen atom, is a notable chemical property (Vernin et al., 1976).
Physical Properties Analysis
The physical properties of 3,5-Dimethyl-4-iodoisoxazole derivatives, such as solubility, melting points, and crystal structure, are critical for their practical applications in synthesis and material science. Research by Prasad et al. (2011) on a novel isoxazole derivative provides valuable data on its triclinic crystal class and planar structure, contributing to our understanding of these compounds' physical characteristics (Prasad et al., 2011).
Chemical Properties Analysis
The chemical properties of 3,5-Dimethyl-4-iodoisoxazole, including its reactivity with various chemical agents and its role in synthesis pathways, highlight its versatility. The compound's ability to undergo palladium-catalyzed cross-coupling reactions and participate in the synthesis of complex molecules underscores its value in organic chemistry (Labadie, 1994).
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry
- Field : Organic Chemistry
- Application Summary : “3,5-Dimethyl-4-iodoisoxazole” is used in the synthesis of isoxazoles, a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazoles are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .
- Results : The development of metal-free synthetic routes for the synthesis of isoxazoles has significant biological interests .
Application in Photochromic Materials
- Field : Photochromic Materials
- Application Summary : “3,5-Dimethyl-4-iodoisoxazole” is used in the synthesis of a photochromic diarylethene .
- Method of Application : The specific method of synthesis is not detailed in the source .
- Results : The synthesized photochromic diarylethene exhibits photochromic behavior and fluorescent properties .
General Use in Research
- Field : Proteomics Research
- Application Summary : “3,5-Dimethyl-4-iodoisoxazole” is a product used for proteomics research .
- Method of Application : The specific method of use in proteomics research is not detailed in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
Use in Synthesis of Other Compounds
- Field : Organic Chemistry
- Application Summary : “3,5-Dimethyl-4-iodoisoxazole” can be used in the synthesis of various 3-substituted and 3,5-disubstituted isoxazoles .
- Method of Application : The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can be used to synthesize various 3-substituted and 3,5-disubstituted isoxazoles .
- Results : This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .
Use in Proteomics Research
- Field : Proteomics Research
- Application Summary : “3,5-Dimethyl-4-iodoisoxazole” is a product used for proteomics research .
- Method of Application : The specific method of use in proteomics research is not detailed in the source .
- Results : The outcomes of its use in proteomics research are not specified in the source .
Use in Synthesis of Various Isoxazoles
- Field : Organic Chemistry
- Application Summary : “3,5-Dimethyl-4-iodoisoxazole” can be used in the synthesis of various 3-substituted and 3,5-disubstituted isoxazoles .
- Method of Application : The reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds can be used to synthesize various 3-substituted and 3,5-disubstituted isoxazoles .
- Results : This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .
Safety And Hazards
Zukünftige Richtungen
Isoxazoles still attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Many isoxazoles possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, it is not surprising that a large number of publications appear annually on the synthesis of new representatives of isoxazoles .
Eigenschaften
IUPAC Name |
4-iodo-3,5-dimethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO/c1-3-5(6)4(2)8-7-3/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNOXVWRJISEFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346666 | |
| Record name | 4-Iodo-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-4-iodoisoxazole | |
CAS RN |
10557-85-4 | |
| Record name | 4-Iodo-3,5-dimethylisoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-iodo-3,5-dimethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



